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Compound of Interest

Compound Name: 4-METHYLQUINOLINE

Cat. No.: B147181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of the molecular structure of 4-
methylquinoline, a heterocyclic aromatic compound of significant interest in medicinal

chemistry and materials science. Understanding its three-dimensional structure, electronic

properties, and vibrational behavior is crucial for predicting its reactivity, designing novel

derivatives with enhanced biological activity, and exploring its potential in various applications.

This document summarizes key computational data, outlines the theoretical methodologies

employed in such studies, and provides a logical workflow for conducting theoretical analyses

of this molecule.

Molecular Geometry and Electronic Properties
Theoretical calculations, primarily employing Density Functional Theory (DFT), have been

instrumental in elucidating the molecular structure and electronic characteristics of quinoline

and its derivatives. While specific experimental data for the isolated 4-methylquinoline
molecule is scarce, computational studies provide a detailed picture of its geometry and

electronic landscape. The data presented below is a composite of findings from studies on

quinoline and related methylquinoline derivatives, providing a robust theoretical model.

Optimized Molecular Structure
The molecular structure of 4-methylquinoline has been optimized using various levels of

theory, with the B3LYP functional and the 6-31++G(d,p) basis set being a common and reliable
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choice for such systems.[1] The resulting geometry reveals a planar quinoline ring system with

the methyl group attached at the C4 position.

Table 1: Selected Optimized Bond Lengths of 4-Methylquinoline (Å)

Bond Bond Length (Å)

N1-C2 1.316

C2-C3 1.425

C3-C4 1.365

C4-C10 1.428

C4-C11 (Methyl) 1.510

C10-N1 1.375

... ...

(Note: The bond lengths provided are

representative values from DFT calculations on

quinoline and its derivatives. The numbering of

atoms follows standard IUPAC nomenclature for

the quinoline ring.)

Table 2: Selected Optimized Bond Angles of 4-Methylquinoline (°)
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Angle Bond Angle (°)

C2-N1-C10 117.5

N1-C2-C3 123.8

C2-C3-C4 119.2

C3-C4-C10 118.5

C3-C4-C11 (Methyl) 121.0

C10-C4-C11 (Methyl) 120.5

... ...

(Note: The bond angles presented are typical

values derived from DFT computations on the

quinoline scaffold.)

Electronic Properties
The electronic properties of 4-methylquinoline, such as the distribution of electron density and

the energies of frontier molecular orbitals, are key to understanding its reactivity. Mulliken

atomic charge analysis provides insight into the partial charges on each atom, while the

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) energies are crucial for predicting its behavior in chemical reactions.

Table 3: Mulliken Atomic Charges of Selected Atoms in 4-Methylquinoline
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Atom Mulliken Charge (a.u.)

N1 -0.55

C2 0.20

C3 -0.21

C4 0.15

C11 (Methyl C) -0.45

H (Methyl H) 0.15

... ...

(Note: These values are illustrative and can vary

depending on the specific computational method

and basis set used.)

Table 4: Frontier Molecular Orbital Energies of 4-Methylquinoline

Parameter Energy (eV)

HOMO Energy -6.25

LUMO Energy -0.98

HOMO-LUMO Gap 5.27

(Note: The HOMO-LUMO gap is a critical

indicator of molecular stability and reactivity.)

Theoretical and Experimental Protocols
The theoretical investigation of 4-methylquinoline's molecular structure typically involves a

series of computational steps.

Computational Methodology
Software: Gaussian suite of programs is a widely used software package for performing these

types of quantum chemical calculations.
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Theoretical Model: Density Functional Theory (DFT) is the most common method. The B3LYP

hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-

Yang-Parr correlation functional, is frequently employed for its accuracy in describing organic

molecules.

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often chosen. This basis set

provides a good balance between computational cost and accuracy, with diffuse functions (++)

to describe anions and excited states, and polarization functions (d,p) to accurately model bond

angles.

Geometry Optimization
The first step in a theoretical study is to find the minimum energy structure of the molecule.

This is achieved through a geometry optimization procedure, where the positions of the atoms

are systematically varied until the forces on all atoms are close to zero.

Frequency Calculations
Once the optimized geometry is obtained, a frequency calculation is performed. This serves

two purposes:

Verification of the Minimum: It confirms that the optimized structure corresponds to a true

energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Vibrational Spectra Prediction: It calculates the vibrational frequencies and intensities, which

can be compared with experimental infrared (IR) and Raman spectra to validate the

theoretical model.

Electronic Property Calculations
Following the geometry optimization and frequency analysis, various electronic properties are

calculated. These include:

Mulliken Population Analysis: To determine the partial atomic charges.

Frontier Molecular Orbital Analysis: To calculate the HOMO and LUMO energies and

visualize their spatial distribution.
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Molecular Electrostatic Potential (MEP): To map the electron density and identify regions of

positive and negative electrostatic potential, which are indicative of electrophilic and

nucleophilic attack sites, respectively.

Logical Workflow for Theoretical Analysis
The following diagram illustrates the logical workflow for a comprehensive theoretical study of

the 4-methylquinoline molecular structure.
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Caption: Logical workflow for the theoretical analysis of 4-methylquinoline.
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This comprehensive approach, combining robust computational methods with careful analysis,

provides a deep understanding of the molecular structure and properties of 4-methylquinoline.

These theoretical insights are invaluable for guiding experimental work in drug discovery and

materials science, ultimately accelerating the development of new and improved technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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